molecular formula C6H14ClNO2 B3111568 3-(Dimethylamino)butanoic acid hydrochloride CAS No. 183488-55-3

3-(Dimethylamino)butanoic acid hydrochloride

Cat. No. B3111568
CAS RN: 183488-55-3
M. Wt: 167.63
InChI Key: ZFJBEKTVAWXJGH-UHFFFAOYSA-N
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Description

3-(Dimethylamino)butanoic acid hydrochloride is an organic compound with the empirical formula C6H14ClNO2 . It is a solid substance and is commonly used in solution-phase peptide synthesis .


Molecular Structure Analysis

The molecular weight of 3-(Dimethylamino)butanoic acid hydrochloride is 167.63 . The SMILES string representation of this compound is O=C(O)CC©N©C.[H]Cl . The InChI key is ZFJBEKTVAWXJGH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(Dimethylamino)butanoic acid hydrochloride is a solid . Its empirical formula is C6H14ClNO2 and it has a molecular weight of 167.63 .

Scientific Research Applications

Antidepressant Agent Research

A study by Clark et al. (1979) explored derivatives of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide for potential antidepressant effects. One derivative, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, demonstrated promising antidepressant activity with fewer anticholinergic side effects.

Antimicrobial Evaluation

A study conducted by Dimmock et al. (1978) on derivatives of 4-dimethylamino-3-phenyl-2-butanone found that the parent compound exhibited significant antifungal activity.

Resin Synthesis

Research by An et al. (2015) focused on synthesizing a water-soluble resin using 3-(dimethylamino)propanoic acid. The resin displayed thermo-sensitive properties, suggesting potential applications in thermal laser imaging.

Chromatography of Hydantoic Acids

Phillips (1954) conducted a study on the chromatographic behavior of N-carbamoyl derivatives of amino and imino acids, including 3-(dimethylamino)butanoic acid hydrochloride, contributing to analytical chemistry research.

Algicidal Effects

Nonomura et al. (2001) found that 3-(3-indolyl)butanoic acid, a structurally similar compound, demonstrated algicidal effects in hydroponic cultures, suggesting potential use in controlling algae growth in hydroponics (Nonomura et al., 2001).

DNA Interaction Study

Istanbullu et al. (2017) investigated the interaction between DNA and Mannich base derivatives of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, contributing to the understanding of DNA-drug interactions (Istanbullu et al., 2017).

Mechanism of Action

Target of Action

This compound is a unique chemical provided for early discovery researchers , and its specific targets may vary depending on the context of the research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Dimethylamino)butanoic acid hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects.

Safety and Hazards

This compound is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and the hazard statement H319, which indicates that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for the research and application of 3-(Dimethylamino)butanoic acid hydrochloride are not mentioned in the sources I found, its use in peptide synthesis suggests potential applications in the field of proteomics research . As our understanding of proteins and their role in biological processes continues to grow, compounds like this one will likely continue to be valuable tools in scientific research.

properties

IUPAC Name

3-(dimethylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(7(2)3)4-6(8)9;/h5H,4H2,1-3H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJBEKTVAWXJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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